InChI=1S/C11H11F3O/c1-7(2)8-4-3-5-9(6-8)10(15)11(12,13)14/h3-7H,1-2H3
. The Canonical SMILES is CC(C)C1=CC(=CC=C1)C(=O)C(F)(F)F
. These strings provide a textual representation of the molecule’s structure.
This compound can be classified as:
The synthesis of 3'-iso-Propyl-2,2,2-trifluoroacetophenone typically involves several steps, often beginning with commercially available precursors. While specific methods for synthesizing this exact compound were not detailed in the search results, similar compounds suggest a general approach:
3'-iso-Propyl-2,2,2-trifluoroacetophenone has a molecular formula that reflects its structure:
3'-iso-Propyl-2,2,2-trifluoroacetophenone can participate in various chemical reactions due to its functional groups:
The mechanism of action for 3'-iso-Propyl-2,2,2-trifluoroacetophenone primarily revolves around its interactions with biological systems or other chemical substrates:
The physical and chemical properties of 3'-iso-Propyl-2,2,2-trifluoroacetophenone contribute to its utility in various applications:
3'-iso-Propyl-2,2,2-trifluoroacetophenone has several scientific applications:
CAS No.: 943001-56-7
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 15399-43-6
CAS No.: 1471-96-1
CAS No.: 33227-10-0